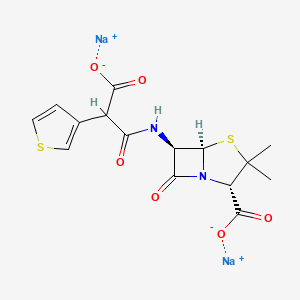

Ticarcillin (disodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ticarcillin (disodium) is a broad-spectrum, semi-synthetic carboxypenicillin antibiotic. It is derived from penicillin and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin (disodium) is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ticarcillin (disodium) is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with a thiopheneacetic acid derivative . The reaction conditions typically include the use of solvents like water and methanol, and the reaction is carried out under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of ticarcillin (disodium) involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the thiopheneacetic acid moiety . The final product is then purified and converted to its disodium salt form for stability and solubility .

Análisis De Reacciones Químicas

Types of Reactions

Ticarcillin (disodium) undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring in ticarcillin can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.

Oxidation and Reduction: Ticarcillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.

Substitution: The carboxyl group in ticarcillin can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving ticarcillin include β-lactamase inhibitors like clavulanic acid, which prevent the hydrolysis of the β-lactam ring . The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from the reactions of ticarcillin include its hydrolyzed form when exposed to β-lactamases and various substituted derivatives when subjected to substitution reactions .

Aplicaciones Científicas De Investigación

Ticarcillin (disodium) has a wide range of scientific research applications:

Mecanismo De Acción

Ticarcillin (disodium) exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death . The primary molecular targets of ticarcillin are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .

Comparación Con Compuestos Similares

Ticarcillin (disodium) is similar to other carboxypenicillins like carbenicillin and piperacillin . it has a broader spectrum of activity against Gram-negative bacteria compared to carbenicillin . Unlike piperacillin, ticarcillin is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria . Other similar compounds include ampicillin and amoxicillin, which are also β-lactam antibiotics but have different spectra of activity and clinical uses .

Propiedades

Fórmula molecular |

C15H14N2Na2O6S2 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1 |

Clave InChI |

ZBBCUBMBMZNEME-UBXQQCHXSA-L |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-2-propenamide](/img/structure/B12435004.png)

![Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate](/img/structure/B12435015.png)

![7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one](/img/structure/B12435022.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12435041.png)

![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)

![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)